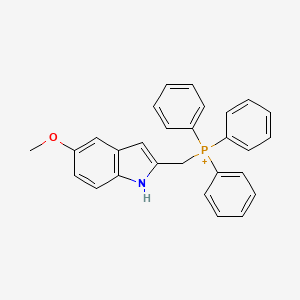
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole is a complex organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a methoxy group at the 5-position and a triphenylphosphoranyl methyl group at the 2-position of the indole ring, making it a unique and interesting subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base.
Attachment of the Triphenylphosphoranyl Methyl Group: This step involves the reaction of the indole derivative with triphenylphosphine and a suitable methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.
Major Products Formed
Oxidation: 5-Hydroxy-2-((triphenylphosphoranyl)methyl)-1H-indole.
Reduction: 5-Methoxy-2-((triphenylphosphoranyl)methyl)-1,2-dihydro-1H-indole.
Substitution: 3-Bromo-5-methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole.
Scientific Research Applications
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy group and the triphenylphosphoranyl methyl group play crucial roles in its binding affinity and activity. The compound may act on enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methyl-1H-indole: Lacks the triphenylphosphoranyl methyl group, making it less complex.
5-Methoxy-2-phenyl-1H-indole: Contains a phenyl group instead of the triphenylphosphoranyl methyl group.
5-Methoxy-2-(methylthio)-1H-indole: Features a methylthio group instead of the triphenylphosphoranyl methyl group.
Uniqueness
5-Methoxy-2-((triphenylphosphoranyl)methyl)-1H-indole is unique due to the presence of the triphenylphosphoranyl methyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
62099-68-7 |
|---|---|
Molecular Formula |
C28H25NOP+ |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(5-methoxy-1H-indol-2-yl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C28H25NOP/c1-30-24-17-18-28-22(20-24)19-23(29-28)21-31(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27/h2-20,29H,21H2,1H3/q+1 |
InChI Key |
HYQLABNVRIUQAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



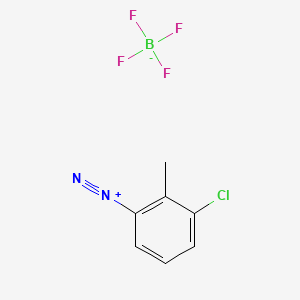
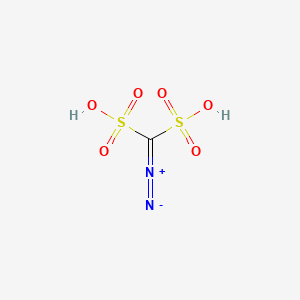
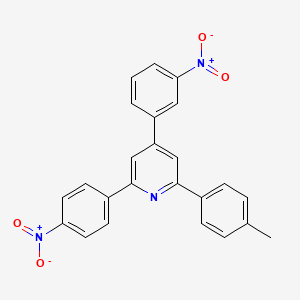

![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
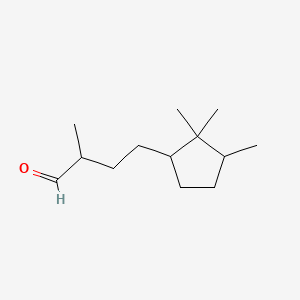
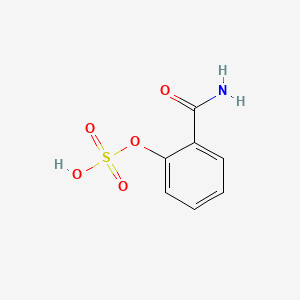

![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)

![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)

